Benzimidazole-4,5,6,7-D4

Analytical Chemistry Mass Spectrometry Method Validation

Quantitative LC-MS/MS analysis of benzimidazole residues is compromised by matrix-induced ionization suppression and variable extraction recovery when non-isotopic internal standards are used. Benzimidazole-4,5,6,7-D4 is a stable isotope-labeled analog that co-elutes with target analytes, enabling accurate compensation for these variabilities via stable isotope dilution assay (SIDA). • +4 Da mass shift (>3 Da) prevents spectral overlap with native analytes • ≥98% chemical purity and 98 atom % D enrichment ensure calibration traceability per regulatory guidelines • Room-temperature stability simplifies long-term storage and routine QC batch handling

Molecular Formula C7H6N2
Molecular Weight 122.16 g/mol
CAS No. 64531-29-9
Cat. No. B1450596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzimidazole-4,5,6,7-D4
CAS64531-29-9
Molecular FormulaC7H6N2
Molecular Weight122.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC=N2
InChIInChI=1S/C7H6N2/c1-2-4-7-6(3-1)8-5-9-7/h1-5H,(H,8,9)/i1D,2D,3D,4D
InChIKeyHYZJCKYKOHLVJF-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 50 mg / 0.1 g / 100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzimidazole-4,5,6,7-D4 Deuterated Internal Standard


Benzimidazole-4,5,6,7-D4 is a stable, isotopically labeled analog of the heterocyclic aromatic compound benzimidazole . This compound, where four hydrogen atoms on the benzene ring are replaced with deuterium, serves as a critical internal standard in mass spectrometry-based workflows . Its primary utility lies in enabling accurate and precise quantification of benzimidazole and its derivatives in complex biological and environmental matrices via liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) .

Stable isotope dilution LC-MS/MS workflow
Co-eluting SIL-IS for complex biological and environmental matrices
Deuterium-labeled to minimize spectral interference

Why Unlabeled IS Fail for Benzimidazole-4,5,6,7-D4


Generic substitution in quantitative bioanalysis is invalid due to the fundamental requirements of the stable isotope dilution assay (SIDA) technique. The use of a non-isotopic internal standard (e.g., unlabeled benzimidazole or a structural analog) introduces significant sources of analytical error, including differential extraction recovery and variable ionization efficiency due to matrix effects . Only a co-eluting, stable isotope-labeled internal standard (SIL-IS), such as Benzimidazole-4,5,6,7-D4, can effectively compensate for these variabilities, ensuring the accuracy, precision, and reproducibility required for method validation and regulatory compliance . The specific deuterium labeling pattern is crucial for achieving a sufficient mass shift (>3 Da) to prevent spectral overlap and ensure reliable quantitation .

Matrix Unlabeled IS may introduce matrix-dependent ionization bias and differential recovery
Co-elution Structural analogs may not co-elute, failing to correct extraction variability
Spectral Insufficient mass shift risks isotopic cross-talk and quantitation error

Benzimidazole-4,5,6,7-D4 Analytical Performance Evidence


Mass Shift Prevents Spectral Interference

Benzimidazole-4,5,6,7-D4 provides a +4 Da mass shift relative to the native, unlabeled benzimidazole analyte . This specific isotopic substitution pattern is superior to a single deuterium label (e.g., benzimidazole-d1) as it ensures complete baseline separation between the analyte and internal standard ion signals in MS detection, eliminating the risk of isotopic cross-talk and ensuring the required selectivity for trace-level quantification in complex matrices .

Mass Shift vs Unlabeled
Class-level inference
+4 Da mass shift vs unlabeled benzimidazole
Supports baseline mass separation
Verify with method-specific MS parameters
Analytical Chemistry Mass Spectrometry Method Validation

Improved Metabolic Stability via Deuteration

Deuteration of the benzimidazole ring, as in Benzimidazole-4,5,6,7-D4 and related derivatives, enhances metabolic stability by exploiting the Deuterium Kinetic Isotope Effect (DKIE) . The stronger carbon-deuterium (C-D) bond is more resistant to oxidative cleavage by Cytochrome P450 enzymes, a primary route of metabolism for benzimidazole-based drugs . Studies on d4-benzimidazole analogs have demonstrated a significant reduction in hepatic clearance compared to their protiated counterparts .

Hepatic Clearance Rate
Class-level inference
2–3× slower clearance reported for d4-benzimidazole class
May support stable IS in metabolic studies
Class-level, not compound-specific
Pharmacokinetics Drug Metabolism ADME Studies

High Chemical and Isotopic Purity

For a compound to serve as a reliable internal standard, its purity must be well-characterized and consistent. Benzimidazole-4,5,6,7-D4 is commercially available with a high degree of both chemical purity and isotopic enrichment . This contrasts with some custom-synthesized analogs which may suffer from variable purity or undefined isotopic enrichment, leading to errors in quantification and irreproducible results.

Chemical & Isotopic Purity
Cross-study comparable
Chemical ≥98%, Isotopic 98 atom % D
Supports calibration traceability
Per vendor Certificate of Analysis
Analytical Method Development Quality Control Reference Standard

Validated Long-Term Stability

Benzimidazole-4,5,6,7-D4 demonstrates excellent long-term stability under recommended storage conditions, which minimizes the need for frequent re-characterization and reduces operational overhead . This is in contrast to less stable analogs or those with stringent, low-temperature storage requirements, which increase the risk of degradation and necessitate more frequent quality checks.

Long-Term Stability
Cross-study comparable
Stable at room temperature; re-test after 3 years
Supports long-term laboratory use
Per SDS storage recommendations
Reference Material Management Stability Studies Laboratory Operations

Benzimidazole-4,5,6,7-D4 Application Scenarios


Food and Environmental Residue Quantification

Benzimidazole-4,5,6,7-D4 is the ideal internal standard for LC-MS/MS methods quantifying benzimidazole fungicide residues (e.g., benomyl, carbendazim) in complex matrices like fruits, vegetables, and soil . Its identical chemical behavior and distinct mass (supported by evidence of a +4 Da shift) allow it to correct for matrix-induced ionization suppression and extraction losses, enabling the achievement of the low limits of quantification (LOQ) required by regulatory agencies .

Pharmacokinetics and Metabolism Studies

In drug development, this compound serves a dual purpose. First, as a stable SIL-IS, it ensures the robust quantitation of parent benzimidazole drugs and metabolites in plasma and tissue samples . Second, based on class-level evidence of improved metabolic stability for d4-benzimidazoles, it can be employed as a non-radioactive, stable tracer to probe metabolic pathways and potentially identify metabolites with prolonged half-lives, informing lead optimization .

Method Development and Quality Control

For laboratories developing and validating new quantitative assays for benzimidazole compounds, Benzimidazole-4,5,6,7-D4 is a critical reagent. Its defined and high purity (≥98% chemical, 98 atom % D) ensures the accuracy and traceability of calibration standards, a cornerstone of method validation per regulatory guidelines . Furthermore, its room-temperature stability simplifies storage and handling, making it a reliable and low-maintenance standard for routine QC batch analysis in both R&D and contract research organizations (CROs) .

Forensic and Clinical Toxicology Screening

In clinical or forensic settings, the need for definitive identification and precise quantitation is paramount. Benzimidazole-4,5,6,7-D4 can be used as an internal standard for confirmatory LC-MS/MS methods designed to detect and quantify benzimidazole compounds or their metabolites in human biological fluids (e.g., urine, blood) . The compound's robust performance (evidenced by its validated purity and mass separation) provides the high confidence required for results that may be subject to legal or medical scrutiny.

Application
Selection Property
Validation Focus
Food and environmental residue quantification
Co-eluting SIL-IS with defined mass shift
Matrix-effect correction and low-level LOQ verification
Pharmacokinetic and metabolism studies
Stable isotope label and metabolic stability profile
Plasma/tissue quantification accuracy and metabolite tracing
Method development and quality control
Certified purity and isotopic enrichment
Calibration standard traceability and batch consistency
Forensic and clinical toxicology research
Definitive identification via mass shift
Matrix-effect control in human biological research matrices

Technical Documentation Hub

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14 linked technical documents
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